13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium (III): Similar in having a chloro and methoxyphenyl group.
Pyridazinones containing the (4-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups.
Uniqueness
What sets 13-chloro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .
Properties
CAS No. |
1040644-01-6 |
---|---|
Molecular Formula |
C23H21ClN4O3S |
Molecular Weight |
469 g/mol |
IUPAC Name |
9-chloro-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-31-17-7-3-2-6-16(17)26-9-11-27(12-10-26)19(29)13-28-14-25-21-20-15(24)5-4-8-18(20)32-22(21)23(28)30/h2-8,14H,9-13H2,1H3 |
InChI Key |
MWECXRVKQMDYRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Origin of Product |
United States |
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